molecular formula C12H11N3O B2604652 N-(3-aminophenyl)isonicotinamide CAS No. 904013-52-1

N-(3-aminophenyl)isonicotinamide

Cat. No. B2604652
M. Wt: 213.24
InChI Key: IFZUSOBLKLWQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-aminophenyl)isonicotinamide” is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-(3-aminophenyl)isonicotinamide” consists of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“N-(3-aminophenyl)isonicotinamide” is a solid at room temperature . Its molecular weight is 213.24 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Doubly Dearomatising Coupling Reactions: Isonicotinamides carrying various substituents undergo cyclization induced by an electrophile, leading to spirocyclic compounds. This demonstrates the compound's utility in creating structurally complex molecules with potential applications in material science and pharmaceuticals (H. Brice & J. Clayden, 2009).

Plant Defense Mechanisms

  • Induction of Defense Responses in Tobacco Cells: Isonicotinamide has been shown to induce defense responses in tobacco cells, including the activation of phenylalanine ammonia-lyase and the accumulation of defensive compounds. This suggests its potential use in enhancing plant resilience against pathogens (A. E. Louw & I. Dubery, 2000).

Hydrogelation Properties

  • Nonpolymeric Hydrogelator: N-(4-pyridyl)isonicotinamide, a derivative, has been found to be an efficient hydrogelator, suggesting applications in drug delivery systems and tissue engineering (D. Kumar et al., 2004).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation: Derivatives of isonicotinamide have shown good antibacterial activity against common pathogens, highlighting its potential in developing new antimicrobial agents (S. Ramachandran, 2017).

Corrosion Inhibition

  • Corrosion Inhibitor on Mild Steel: Certain isonicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in acidic medium, indicating their potential application in protecting industrial materials (M. Yadav et al., 2015).

Crystal Engineering and Supramolecular Chemistry

  • Crystal Structure Studies: Studies on the crystal structures formed by isonicotinamide with carboxylic acids demonstrate its utility in crystal engineering and the design of novel molecular materials (Yuting Zhang et al., 2021).

Medical and Pharmaceutical Applications

  • Anticonvulsant Agents: Novel derivatives of N-substituted-3-chloro-2-azetidinone as potential anticonvulsant agents have been synthesized, showing excellent activity compared to standard drugs, indicating potential applications in treating epilepsy (Hozaifa Hasan et al., 2011).
  • Inhibition of Xanthine Oxidase: Certain derivatives have been designed as inhibitors of xanthine oxidase, a target for treating diseases like gout, showcasing the therapeutic potential of isonicotinamide derivatives (Ting-jian Zhang et al., 2019).

Future Directions

“N-(3-aminophenyl)isonicotinamide” and related compounds have potential in the field of anti-inflammatory drug development . Further development and fine-tuning of these isonicotinates based scaffolds for the treatment of various conditions is a wide-open field of research .

properties

IUPAC Name

N-(3-aminophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZUSOBLKLWQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)isonicotinamide

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